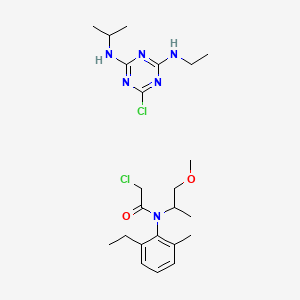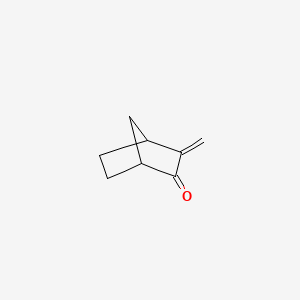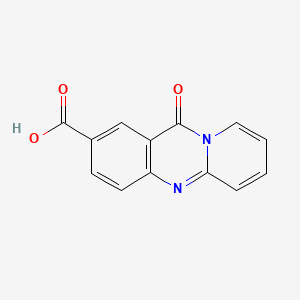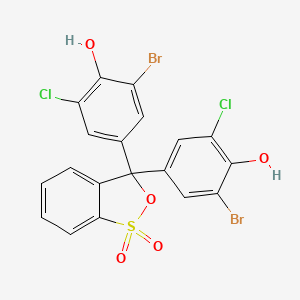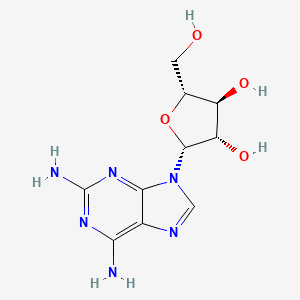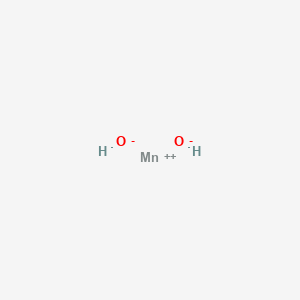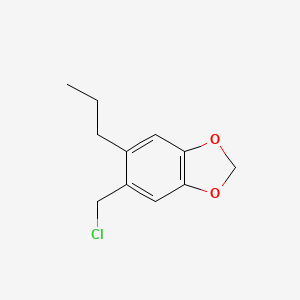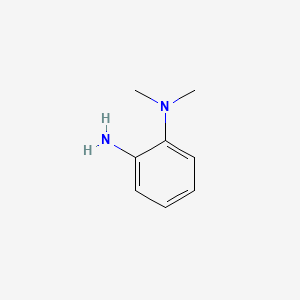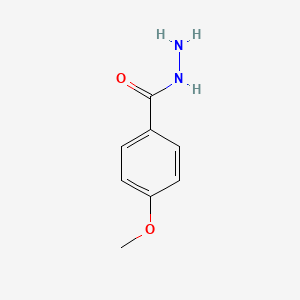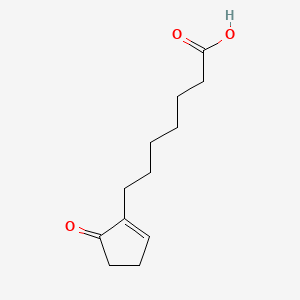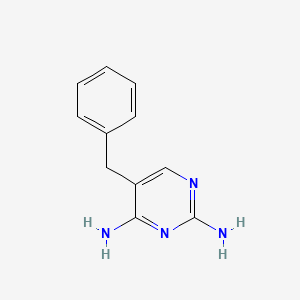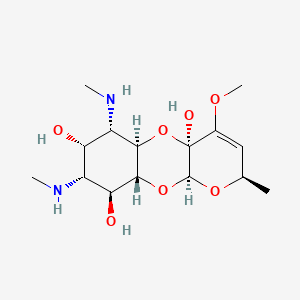
Spenolimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spenolimycin is a primary aliphatic amine.
Applications De Recherche Scientifique
Antibiotic Properties
Spenolimycin, a spectinomycin-type antibiotic, was identified as having broad-spectrum activity against various aerobic Gram-positive and Gram-negative bacteria, including Neisseria gonorrhoeae. It was notably more effective against N. gonorrhoeae compared to spectinomycin. In mouse models, spenolimycin demonstrated efficacy against pathogens like Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae (Fernandes et al., 1984).
Discovery and Fermentation Process
Spenolimycin was discovered in the fermentation broth of a newly identified actinomycete, Streptomyces gilvospiralis sp. nov. Strain AB634D-177, which is distinct from other known spectinomycin-producing actinomycetes. The antibiotic was obtained through conventional submerged culture, reaching peak titers of 140 micrograms/ml (Karwowski et al., 1984).
Structure and Chemical Composition
The chemical structure of spenolimycin was deduced from spectral studies and confirmed by chemical degradation to spectinomycin. The structure, identified as 3'-O-methylspectinomycin-3',4'-enol ether, led to the naming of the compound as spenolimycin (McAlpine et al., 1984).
Propriétés
Numéro CAS |
95041-97-7 |
|---|---|
Nom du produit |
Spenolimycin |
Formule moléculaire |
C15H26N2O7 |
Poids moléculaire |
346.38 g/mol |
Nom IUPAC |
(1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol |
InChI |
InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 |
Clé InChI |
JXUOVTMVWNHOAJ-XLBYJKOOSA-N |
SMILES isomérique |
C[C@@H]1C=C([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)OC |
SMILES |
CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |
SMILES canonique |
CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |
Autres numéros CAS |
95041-97-7 |
Synonymes |
spenolimycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
